molecular formula C11H14N2O B1523157 1-(2-methoxyethyl)-1H-indol-5-amine CAS No. 1152866-25-5

1-(2-methoxyethyl)-1H-indol-5-amine

Cat. No. B1523157
M. Wt: 190.24 g/mol
InChI Key: HLKNJNODTDYLSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the amine and 2-methoxyethyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and ether groups, both of which are functional groups that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .

Scientific Research Applications

  • Poly (2-methoxyethyl acrylate) in Tissue Regeneration and Wound Healing

    • Field : Biomedical Engineering
    • Application : This polymer is used as a coating material for implanted biomaterials to regulate adhesion and subsequent behavior of fibroblast cells, which is important for successful tissue regeneration and wound healing .
    • Methods : The researchers synthesized poly(ω-methoxyalkyl acrylate)s with a carbon chain length of x = 2–6, to investigate the regulation of fibroblast cell behavior including adhesion, proliferation, migration, differentiation and collagen production .
    • Results : They found that PMC2A suppressed the cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while PMC4A surfaces enhanced them compared to other PMC x As .
  • Poly (2-methoxyethyl acrylate) in Artificial Small-Diameter Blood Vessels

    • Field : Biomedical Engineering
    • Application : This polymer is a potential candidate for the construction of artificial small-diameter blood vessels .
    • Methods : The researchers extensively investigated HUVEC–polymer and platelet–polymer interaction behavior by measuring the adhesion strength using single-cell force spectroscopy .
    • Results : They found that endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .
  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in Organic Synthesis

    • Field : Organic Chemistry
    • Application : This compound is used for synthesis in organic chemistry .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes or results obtained from the use of this compound in organic synthesis are not specified in the source .
  • Poly(2-methoxyethyl acrylate) in Denture Base Resin

    • Field : Dental Materials Science
    • Application : This polymer is used to enhance the aging resistance and anti-fouling behavior of denture base resin .
    • Methods : The researchers prepared acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations, and evaluated the mechanical properties, surface gloss, direct transmittance, and cytotoxicity .
    • Results : Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed .
  • 2’-O-methoxyethyl (2’-MOE) in Antisense Techniques

    • Field : Molecular Biology
    • Application : This modification is used in second generation antisense techniques to address cytotoxic issues .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes or results obtained from the use of this modification in antisense techniques are not specified in the source .
  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in Organic Synthesis
    • Field : Organic Chemistry
    • Application : This compound is used for synthesis in organic chemistry .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes or results obtained from the use of this compound in organic synthesis are not specified in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of indole-containing compounds is a rich field of research, given their prevalence in many biologically active molecules. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

1-(2-methoxyethyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKNJNODTDYLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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